CID 6602529

説明

CID 6602529 is a chemical compound characterized through advanced analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and vacuum distillation fractionation, as part of studies on CIEO (likely a plant-derived essential oil or extract) . The compound was isolated and quantified across multiple fractions during vacuum distillation, with its presence confirmed via GC-MS total ion chromatograms and mass spectral analysis (Figure 1B–D) .

特性

IUPAC Name |

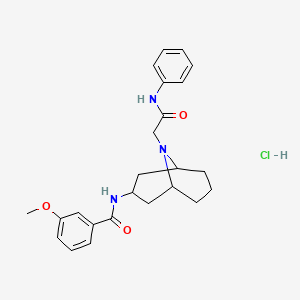

N-[9-(2-anilino-2-oxoethyl)-9-azabicyclo[3.3.1]nonan-3-yl]-3-methoxybenzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O3.ClH/c1-30-22-12-5-7-17(13-22)24(29)26-19-14-20-10-6-11-21(15-19)27(20)16-23(28)25-18-8-3-2-4-9-18;/h2-5,7-9,12-13,19-21H,6,10-11,14-16H2,1H3,(H,25,28)(H,26,29);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKXDMFIXVDWJCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2CC3CCCC(C2)N3CC(=O)NC4=CC=CC=C4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Comparison with Similar Compounds

To contextualize CID 6602529, we compare it with structurally and functionally analogous compounds referenced in the evidence. These comparisons are based on PubChem CID entries and their associated research contexts:

Table 1: Structural and Functional Comparison of this compound with Analogs

*Inferred from chromatographic behavior and structural depictions in .

Key Comparisons

Structural Similarities to Betulin (CID 72326) Betulin, a lupane-type triterpenoid, shares a polycyclic backbone with this compound, as suggested by the latter’s GC-MS profile (Figure 1B) . However, betulin contains hydroxyl groups at C-3 and C-28, which are critical for its bioactivity (e.g., inhibition of hepatitis C virus entry) . This compound’s functional groups remain uncharacterized, limiting direct mechanistic comparisons.

Functional Contrast with DHEAS (CID 12594) DHEAS, a sulfated neurosteroid, is structurally distinct due to its androstane core and sulfate moiety, which enhance solubility and receptor binding . While this compound’s GC-MS data suggest a non-polar terpenoid/steroid structure, its lack of polar groups (e.g., sulfate) may limit overlap with DHEAS’s physiological roles.

Divergence from Oscillatoxin Derivatives

- Oscillatoxin D (CID 101283546) and its analogs are macrocyclic polyketides with potent cytotoxicity against cancer cells . Their complex lactone rings and methyl branches contrast sharply with this compound’s simpler, possibly linear or fused-ring structure, as inferred from Figure 1A .

Industrial Relevance vs. BSP (CID 5345) BSP, a sulfonated aromatic compound, is used diagnostically to assess liver function. Its sulfonate groups enable rapid excretion, whereas this compound’s non-polar structure (evidenced by GC-MS retention behavior) suggests applications in fragrance or lipid-based industries .

Research Findings and Limitations

- Analytical Gaps : The absence of NMR or X-ray crystallography data for this compound limits definitive structural classification. Its bioactivity and mechanism of action are also undocumented in the provided evidence.

- Industrial Potential: Its volatility (per GC-MS) and natural origin align with uses in essential oil formulations, though stability and toxicity studies are needed .

Q & A

Q. What advanced statistical methods address variability in this compound dose-response studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。